Cas no 859-65-4 ((Benzoylmethylene)triphenylphosphorane)

(Benzoylmethylene)triphenylphosphorane structure
859-65-4 structure
اسم المنتج:(Benzoylmethylene)triphenylphosphorane
كاس عدد:859-65-4
وسط:C26H21OP
ميغاواط:380.418107748032
MDL:MFCD00014088
CID:83140
PubChem ID:87577693

(Benzoylmethylene)triphenylphosphorane الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzoylmethylenetriphenylphosphorane
    • (Benzoylmethylene)triphenylphosphorane
    • alpha-(Triphenylphosphoranylidene)acetophenone
    • 2-(Triphenylphosphoranylidene)acetophenone
    • SKF 45359
    • Triphenylphosphoranylideneacetophenone
    • 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
    • BENZOYLMETHYLENE TRIPHENYLPHOSPHORANE
    • (Phenylcarbonylmethylene)triphenylphosphorane
    • Acetophenone, 2-(triphenylphosphoranylidene)-
    • SK&F 45349
    • Phenacylidenetriphenylphosphorane
    • Triphenylphosphinebenzoylmethylene
    • Ethanone, 1-phenyl-2-(triphenylphosphoranylidene)-
    • MZRSAJZDY
    • 1-Phenyl-2-(triphenylphosphoranylidene)ethanone (ACI)
    • Acetophenone, 2-(triphenylphosphoranylidene)- (6CI, 7CI, 8CI)
    • (2-Oxo-2-phenylethylidene)triphenylphosphorane
    • 1-Phenyl-2-(triphenylphosphanylidene)ethan-1-one
    • NSC 167167
    • α-(Triphenylphosphoranylidene)acetophenone
    • 1-PHENYL-2-(TRIPHENYL-??-PHOSPHANYLIDENE)ETHANONE
    • Phosphonium, phenacyltriphenyl-
    • Phenacyltriphenylphosphonium
    • 1-PHENYL-2-(TRIPHENYL-PHOSPHANYLIDENE)-ETHANONE
    • 1-phenyl-2-(triphenyl-$l^{5}-phosphanylidene)ethanone
    • 1-Phenyl-2-(triphenylphosphoranylidene)ethan-1-one
    • 2-triphenylphosphoranylideneacetophenone
    • SCHEMBL977997
    • DTXCID90157719
    • AE-641/02518058
    • CHEMBL3247919
    • EINECS 212-727-2
    • AKOS001586926
    • SKF 45349
    • BRN 0620285
    • DTXSID90235228
    • NSC-167167
    • 1-phenyl-2-(triphenyl-??-phosphanylidene)ethan-1-one
    • AS-67322
    • C26H21OP
    • 1-phenyl-2-(triphenyl-lambda*5*-phosphanylidene)-ethanone
    • T73004
    • Phosphonium, (2-oxo-2-phenylethyl)triphenyl-
    • MFCD00014088
    • (Phenacylidenetriphenyl)phosphorane
    • CS-0156573
    • (phenacylidene)triphenylphosphorane
    • .alpha.-(Triphenylphosphoranylidene)acetophenone
    • 4-16-00-00977 (Beilstein Handbook Reference)
    • SY048407
    • 1-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethanone
    • 1-phenyl-2-(triphenyl-lambda5-phosphanylidene)ethanone
    • WLN: RV1UPR&R&R
    • (Triphenylphosphine)benzoylmethylene
    • NSC167167
    • STK723396
    • DB-022602
    • BP-12176
    • NS00042966
    • SKF-45349
    • 859-65-4
    • 1-Phenyl-2-(triphenylphosphoranyl)ethanone
    • MDL: MFCD00014088
    • نواة داخلي: 1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
    • مفتاح Inchi: MZRSAJZDYIISJW-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C=CC=CC=1)C=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
    • برن: 0620285

حساب السمة

  • نوعية دقيقة: 380.13300
  • النظائر كتلة واحدة: 380.133
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 28
  • تدوير ملزمة العد: 5
  • تعقيدات: 489
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: nothing
  • إكسلوغ 3: 5.2
  • طوبولوجي سطح القطب: 17.1

الخصائص التجريبية

  • اللون / الشكل: Not determined
  • كثيف: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 188°C(lit.)
  • نقطة الغليان: 550.9°C at 760 mmHg
  • نقطة الوميض: 287°C
  • انكسار: 1.646
  • الذوبان: Insuluble (2.1E-4 g/L) (25 ºC),
  • بسا: 26.88000
  • لوغب: 4.66560
  • حساسية: Air Sensitive
  • الذوبان: Not determined

(Benzoylmethylene)triphenylphosphorane أمن المعلومات

  • رمز الفئة الخطرة: 36/37/38
  • تعليمات السلامة: S26-S37
  • رتكس:AN0540000
  • مصطلح خطر:R36/37/38
  • ظروف التخزين:0-10°C

(Benzoylmethylene)triphenylphosphorane الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227213-100g
1-Phenyl-2-(triphenylphosphoranylidene)ethanone
859-65-4 98%
100g
¥737.00 2024-07-28
eNovation Chemicals LLC
D915260-25g
2-(Triphenylphosphoranylidene)acetophenone
859-65-4 97%
25g
$130 2023-09-03
TRC
B130403-100mg
(Benzoylmethylene)triphenylphosphorane
859-65-4
100mg
$ 80.00 2022-06-07
Apollo Scientific
OR10632-100g
(Benzoylmethylene)triphenylphosphorane
859-65-4 98%
100g
£113.00 2024-07-24
Ambeed
A376951-100g
1-Phenyl-2-(triphenylphosphoranylidene)ethanone
859-65-4 97%
100g
$135.0 2024-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PM909-100g
(Benzoylmethylene)triphenylphosphorane
859-65-4 98%
100g
¥1888.0 2022-06-10
Alichem
A019110073-100g
1-Phenyl-2-(triphenylphosphoranylidene)ethanone
859-65-4 95%
100g
$379.44 2023-08-31
abcr
AB113909-100 g
(Benzoylmethylene)triphenylphosphorane, 98%; .
859-65-4 98%
100 g
€578.00 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227213-5g
1-Phenyl-2-(triphenylphosphoranylidene)ethanone
859-65-4 98%
5g
¥46.00 2024-07-28
eNovation Chemicals LLC
D747882-100g
(BENZOYLMETHYLENE)TRIPHENYLPHOSPHORANE
859-65-4 97+%
100g
$130 2024-06-07

(Benzoylmethylene)triphenylphosphorane طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  pH 8, rt; overnight, pH 8, rt
المراجع
Tailoring flavins for visible light photocatalysis: organo catalytic [2+2] cycloadditions mediated by a flavin derivative and visible light
Mojr, Viktor; et al, Chemical Communications (Cambridge, 2015, 51(60), 12036-12039

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Cobalt nitrate hexahydrate Solvents: Acetone
المراجع
Preparation and characterization of Ni(II), Co(II) and Cr(III) complexes with benzoylmethylenetriphenylphosphine
Emad, Ahmad; et al, Iranian Journal of Chemistry & Chemical Engineering, 2000, 19(1), 19-23

طريقة الإنتاج 3

رد فعل الشرط
المراجع
Phosphinealkylenes. 51. Synthesis and reactions of [1-(trialkylsilyl)alkylidene]triphenylphosphoranes
Bestmann, Hans Juergen; et al, Synthesis, 1992, (8), 787-92

طريقة الإنتاج 4

رد فعل الشرط
المراجع
Synthesis of cyclic compounds from triphenyl(phenyliminovinylidene)phosphorane and carboxylic acids
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1980, 92(10), 856-8

طريقة الإنتاج 5

رد فعل الشرط
المراجع
Product class 5: Hal/N and Hal/P acetals
Leroy, B., Science of Synthesis, 2007, 29, 251-301

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  < 60 min, rt
المراجع
In vivo phase II-enzymes inducers, as potential chemopreventive agents, based on the chalcone and furoxan skeletons
Cabrera, Mauricio; et al, Bioorganic & Medicinal Chemistry, 2016, 24(8), 1665-1674

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Benzene
المراجع
C-Acylation of alkylidene phosphoranes
Bestmann, H. J.; et al, Angewandte Chemie, 1962, 74, 293-4

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  3 h, rt
المراجع
Stereoselective Visible-Light Catalyzed Cyclization of Bis(enones): A Viable Approach to the Synthesis of Enantiomerically Enriched Cyclopentane Rings
Medici, Fabrizio; et al, European Journal of Organic Chemistry, 2021, 2021(32), 4521-4524

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium carbonate
المراجع
Mechanically Induced Solid-State Generation of Phosphorus Ylides and the Solvent-Free Wittig Reaction
Balema, Viktor P.; et al, Journal of the American Chemical Society, 2002, 124(22), 6244-6245

طريقة الإنتاج 10

رد فعل الشرط
المراجع
Reaction of ylide salts containing two onium atoms with triphenylphosphine
Magdesieva, N. N.; et al, Zhurnal Obshchei Khimii, 1979, 49(9), 1978-82

طريقة الإنتاج 11

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 - 3 h, pH 7 - 8, rt
المراجع
Highly Efficient Route to Functionalized Tetrahydrocarbazoles Using a Tandem Cross-Metathesis/Intramolecular-Hydroarylation Sequence
An, Xiao-Lei; et al, Chemistry - An Asian Journal, 2010, 5(10), 2258-2265

طريقة الإنتاج 12

رد فعل الشرط
1.1 Solvents: Toluene
المراجع
Reactions with phosphinealkylenes. I. Intermolecular transylidation between phosphonium salts and phosphinealkylenes
Bestmann, Hans Juergen, Chemische Berichte, 1962, 95, 58-63

طريقة الإنتاج 13

رد فعل الشرط
المراجع
Product class 24: alkylidenephosphoranes
Schobert, R.; et al, Science of Synthesis, 2004, 27, 973-1070

طريقة الإنتاج 14

رد فعل الشرط
المراجع
Product class 24: alkylidenephosphoranes
Schobert, R.; et al, Science of Synthesis, 2004, 27, 973-1070

طريقة الإنتاج 15

رد فعل الشرط
1.1 Solvents: Toluene
المراجع
Reactions with phosphinealkylidenes. II. C-Alkylation of phosphinealkylidenes. A new route to the synthesis of ketones
Bestmann, Hans Juergen; et al, Chemische Berichte, 1962, 95, 1513-27

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  3 h, rt
المراجع
Remote Functionalization of α,β-Unsaturated Carbonyls by Multimetallic Sequential Catalysis
Romano, Ciro; et al, Journal of the American Chemical Society, 2019, 141(42), 16983-16990

طريقة الإنتاج 17

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  4 h, reflux
المراجع
Design and Synthesis of Novel Functionalized Fused Oxazepine and Diazepine Analogues Containing Coumarin Backbone through Domino Reaction
Poursan, Samane; et al, ChemistrySelect, 2019, 4(20), 6403-6407

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Butyllithium
1.2 -
المراجع
A new general synthesis of aliphatic and terminal alkynes: flash vacuum pyrolysis of β-oxoalkylidenetriphenylphosphoranes
Aitken, R. Alan; et al, Journal of the Chemical Society, 1985, (16), 1140-1

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
المراجع
Chain lengthening difunctionalization of Grignard compounds by reaction with ketenylidenetriphenylphosphorane
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1985, 97(5), 418-19

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Phenylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
Cumulated ylides. XIX. Chain-lengthening difunctionalization of Grignard compounds by reaction with ketenylidenetriphenylphosphorane. A new route to (E)-α,β-unsaturated ketones and the queen substance
Bestmann, Hans Juergen; et al, Synthesis, 1988, (1), 49-53

طريقة الإنتاج 21

رد فعل الشرط
1.1 Solvents: Benzene
المراجع
Reactions with phosphinealkylidenes. II. C-Alkylation of phosphinealkylidenes. A new route to the synthesis of ketones
Bestmann, Hans Juergen; et al, Chemische Berichte, 1962, 95, 1513-27

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Water
المراجع
Synthesis of 1,2,3-triazoles
Ananthanarayanan, C.; et al, Indian Journal of Chemistry, 1989, (3), 228-30

طريقة الإنتاج 23

رد فعل الشرط
1.1 -
1.2 -
1.3 Reagents: Sodium carbonate Solvents: Water
المراجع
Preparation of 3-(9-Anthryl)acrylates and 9-Aroylethenylanthracenes as Pi-Extended Anthracenes and Their Diels-Alder Type Adducts with Electron-Poor Dienophiles
Sadeq, Hasnaa; et al, Polycyclic Aromatic Compounds, 2017, 37(2-3), 148-160

طريقة الإنتاج 24

رد فعل الشرط
المراجع
Phosphinealkylenes. 51. Synthesis and reactions of [1-(trialkylsilyl)alkylidene]triphenylphosphoranes
Bestmann, Hans Juergen; et al, Synthesis, 1992, (8), 787-92

طريقة الإنتاج 25

رد فعل الشرط
المراجع
Product class 24: alkylidenephosphoranes
Schobert, R.; et al, Science of Synthesis, 2004, 27, 973-1070

طريقة الإنتاج 26

رد فعل الشرط
1.1 Solvents: Toluene
المراجع
New reactions of alkylidenephosphoranes and their preparative possibilities. I. Acid-base character of phosphonium salts and alkylidene phosphoranes
Bestmann, H. J., Angewandte Chemie, 1965, 77(14), 609-13

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -78 °C; -78 °C → rt; overnight, rt
المراجع
Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles
Hutchings-Goetz, Luke; et al, ACS Catalysis, 2018, 8(11), 10537-10544

طريقة الإنتاج 28

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water
المراجع
Synthesis and antifungal activity of 2-Carbalkoxyalkyl/(n-butyl)-4-aryl-1,5-benzothiazepines
Li, Wenhong; et al, Youji Huaxue, 2013, 33(7), 1503-1508

(Benzoylmethylene)triphenylphosphorane Raw materials

(Benzoylmethylene)triphenylphosphorane Preparation Products

(Benzoylmethylene)triphenylphosphorane الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:859-65-4)(Benzoylmethylene)triphenylphosphorane
A841510
نقاء:99%
كمية:500g
الأسعار ($):607.0